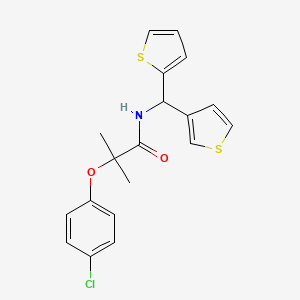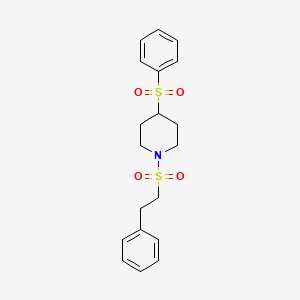![molecular formula C17H34ClNO2 B2712391 1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1217729-48-0](/img/structure/B2712391.png)
1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound with applications across various scientific fields. It stands out for its molecular complexity and distinct bicyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps:
Formation of the bicyclic core: : Starting with a base compound like camphene, subject it to reactions involving specific catalysts to obtain the 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold.
Attachment of tert-butylamino group: : Use tert-butylamine in a reaction with a suitable halide derivative of the bicyclic core, facilitating the formation of a stable bond.
Linking to the propan-2-ol structure: : Employing a linker, often requiring reagents like epichlorohydrin, followed by controlled hydrolysis and etherification steps.
Industrial Production Methods: Industrially, the process is scaled up using:
Continuous-flow reactors: : Ensuring precise control over reaction parameters.
Optimized catalysts: : Such as Palladium/C or Platinum-based catalysts, which enhance efficiency and yield.
Rigorous purification steps: : Using chromatographic techniques and recrystallization to achieve high-purity end products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride undergoes several reactions:
Oxidation: : Reacts with strong oxidizing agents like potassium permanganate, leading to cleavage or modification of functional groups.
Reduction: : Lithium aluminium hydride can reduce ketone or ester intermediates during its synthesis.
Substitution: : Involves nucleophilic substitution reactions, especially in the halide forms of intermediates.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Dichloromethane, tetrahydrofuran, and methanol.
Primary alcohols: : Through controlled reduction reactions.
Secondary amines: : Via substitution reactions involving the tert-butylamino group.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride finds use in various fields:
Chemistry: : As a reagent in complex organic synthesis and studies of reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential beta-adrenergic receptor activity.
Industry: : Utilized in the development of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Wirkmechanismus
The compound's action mechanism involves:
Beta-adrenergic receptors: : Potential binding and modulation of these receptors, impacting cellular signal transduction pathways.
Molecular pathways: : Influencing pathways related to cAMP production and phosphatidylinositol turnover.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to:
Bicyclic structure: : Offering unique steric properties and reactivity.
Tert-butylamino group: : Providing distinct pharmacological interactions.
1-(tert-Butylamino)-2-methylpropan-2-ol hydrochloride: : Similar in functional groups but lacks the bicyclic core.
3-(tert-Butylamino)-1-phenylpropan-2-ol hydrochloride: : Features a phenyl group instead of the bicyclic structure.
1-(tert-Butylamino)-3-(4-methoxyphenyl)propan-2-ol hydrochloride: : Another variant with a different aromatic substitution.
There you have it! A detailed look at this compound and its fascinating characteristics and applications.
Eigenschaften
IUPAC Name |
1-(tert-butylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-15(2,3)18-10-13(19)11-20-14-9-12-7-8-17(14,6)16(12,4)5;/h12-14,18-19H,7-11H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWSMCVMHOBQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CNC(C)(C)C)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2712308.png)
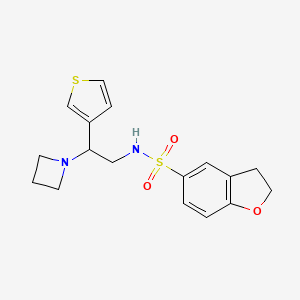
![N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2712311.png)
![2-(2,4-dichlorophenoxy)-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]acetamide](/img/structure/B2712313.png)
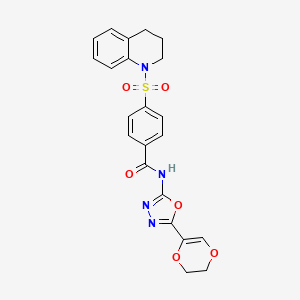
![6-chloro-4-phenyl-3-[5-phenyl-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]quinolin-2(1H)-one](/img/new.no-structure.jpg)
![3-methyl-2-(3-methylbutyl)-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2712321.png)
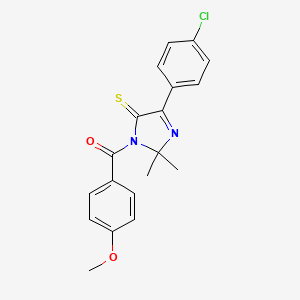
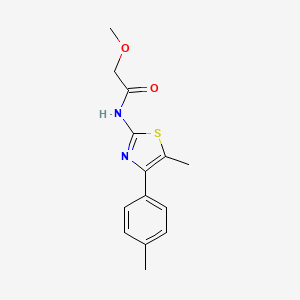
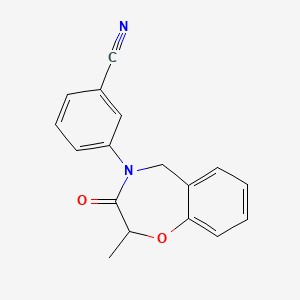
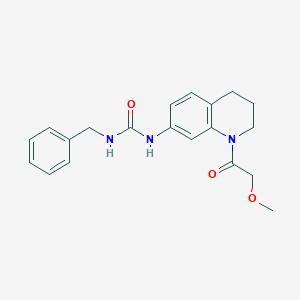
![(E)-4-(Dimethylamino)-N-[2-(5-hydroxy-1-methylindol-3-yl)ethyl]but-2-enamide](/img/structure/B2712329.png)
